REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.C1C=CC2N(O)N=NC=2C=1.O.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[N:55]1[CH:60]=[CH:59][CH:58]=[C:57]([C:61](O)=[O:62])[CH:56]=1.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[N:55]1[CH:60]=[CH:59][CH:58]=[C:57]([C:61]([N:15]2[CH2:16][CH2:17][N:12]([S:9]([C:6]3[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:18])[F:19])=[CH:8][CH:7]=3)(=[O:10])=[O:11])[CH2:13][CH2:14]2)=[O:62])[CH:56]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)S(=O)(=O)N1CCNCC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
41.8 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.178 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was transferred to a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
was transferred to a separating funnel
|
Type
|
WASH
|
Details
|
then washed with saturated NaHCO3 solution (5 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with dried magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate collected in a 250 ml round bottom flask
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in 1.8 ml 1:1 MeCN/DMSO
|
Type
|
CUSTOM
|
Details
|
purified by MDAP in 2 batches
|
Type
|
ADDITION
|
Details
|
The fractions containing desired product
|
Type
|
CUSTOM
|
Details
|
were combined in a 250 ml round bottom flask
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |